molecular formula C23H15ClFNO3 B11516096 (4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one

(4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one

Cat. No.: B11516096
M. Wt: 407.8 g/mol
InChI Key: KJJCWLJHZFVLDN-BKUYFWCQSA-N
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Description

(4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzyl group, and an oxazol-5(4H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 4-chlorobenzaldehyde with 4-fluorobenzyl alcohol to form the corresponding benzylidene intermediate. This intermediate is then reacted with an appropriate oxazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Amines, thiols; reactions may require catalysts and specific solvents to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex structure of the oxazol-5(4H)-one ring.

    Fluorine compounds: Share the presence of fluorine atoms, which can influence the compound’s reactivity and properties.

Uniqueness

(4Z)-3-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,2-oxazol-5(4H)-one is unique due to its combination of chlorophenyl, fluorobenzyl, and oxazol-5(4H)-one moieties This unique structure imparts specific chemical and biological properties that distinguish it from other compounds

Properties

Molecular Formula

C23H15ClFNO3

Molecular Weight

407.8 g/mol

IUPAC Name

(4Z)-3-(4-chlorophenyl)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C23H15ClFNO3/c24-18-7-5-17(6-8-18)22-21(23(27)29-26-22)13-15-3-11-20(12-4-15)28-14-16-1-9-19(25)10-2-16/h1-13H,14H2/b21-13-

InChI Key

KJJCWLJHZFVLDN-BKUYFWCQSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=NOC3=O)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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